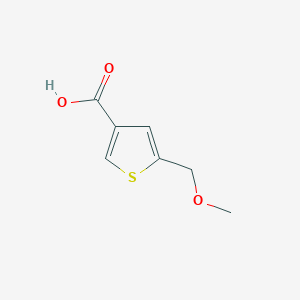

5-(Methoxymethyl)thiophene-3-carboxylic acid

説明

特性

IUPAC Name |

5-(methoxymethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-3-6-2-5(4-11-6)7(8)9/h2,4H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIOVMSAHCWJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50813506 | |

| Record name | 5-(Methoxymethyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50813506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-98-6 | |

| Record name | 5-(Methoxymethyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50813506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation and Oxidation

The foundational approach described in patent EP1528060A1 involves a multi-step sequence starting with 5-hydroxybenzo[b]thiophene. The hydroxyl group at position 5 is protected using a methoxymethyl (MOM) group, achieved by reacting with chloromethyl methyl ether in the presence of a base. Subsequent Friedel-Crafts acylation introduces an acetyl group at position 3, facilitated by acetyl chloride and a Lewis acid such as AlCl₃. Oxidation of the acetyl group to a carboxylic acid is accomplished using potassium permanganate (KMnO₄) in acidic conditions, yielding the target compound after deprotection with hydrobromic acid (HBr).

Key Reaction Conditions

- Protection: Chloromethyl methyl ether, pyridine, 0–5°C, 2 h.

- Acylation: Acetyl chloride, AlCl₃, dichloromethane, reflux, 6 h.

- Oxidation: KMnO₄, H₂SO₄, 70°C, 12 h.

- Deprotection: 48% HBr, acetic acid, 80°C, 4 h.

This method achieves an overall yield of 68–72%, with the oxidation step being the rate-limiting stage due to intermediate purification requirements.

Palladium-Catalyzed Carbonylation for Direct Ester Formation

One-Pot Carbonylation Strategy

A 2022 study demonstrated a palladium-catalyzed carbonylation of 2-(phenylethynyl)phenyl sulfides to synthesize benzo[b]thiophene-3-carboxylic esters. While the original protocol targets esters, hydrolysis under basic conditions converts the ester to 5-(methoxymethyl)thiophene-3-carboxylic acid. The reaction employs Pd(OAc)₂ as a catalyst, potassium iodide (KI) as an additive, and carbon monoxide (CO) at 40 atm pressure in methanol.

Optimized Procedure

- Substrate: Methyl(2-(phenylethynyl)phenyl)sulfane (1.12 mmol).

- Catalyst: Pd(OAc)₂ (5 mol%), KI (2.5 equiv).

- Conditions: CO (32 atm), air (40 atm), 80°C, 24 h.

- Ester Yield: 81% (methyl 2-phenylbenzo[b]thiophene-3-carboxylate).

- Hydrolysis: 2M NaOH, ethanol, reflux, 6 h (95% conversion to acid).

This method reduces steps compared to traditional routes but requires specialized equipment for high-pressure CO handling.

Industrial-Scale Chlorosulfonation and Oxidation

Chlorine-Mediated Sulfonation

Patent CN108752312A outlines a scalable synthesis of 2-methyl-3-thiophene-5-methoxycarbonyl sulfonic acid chloride, a precursor to 5-(methoxymethyl)thiophene-3-carboxylic acid. The process begins with 2-methyl-4-methoxycarbonylthiophene, which undergoes lithium diisopropylamide (LDA)-mediated sulfonation using sulfur in tetrahydrofuran (THF) at -70°C. Subsequent chlorination with Cl₂ in dichloromethane introduces the sulfonic acid chloride group, which is hydrolyzed to the carboxylic acid using aqueous NaOH.

Industrial Advantages

- Yield: 91.9–94.7% for sulfonic acid chloride intermediate.

- Hydrolysis: 88% yield to carboxylic acid.

- Solvent Recycling: Tetrahydrofuran and dichloromethane are recovered via distillation.

This method prioritizes cost-effectiveness and minimal wastewater, making it suitable for bulk production.

Thermal Rearrangement and Stepwise Oxidation

Rearrangement of Propargyl Derivatives

A thermal rearrangement strategy from EP1528060A1 converts propargyl-protected intermediates into 5-(methoxymethyl)thiophene-3-carboxylic acid. Starting with 4-mercaptophenol, a propargyl group is introduced via nucleophilic substitution, followed by oxidation to a sulfoxide using m-chloroperbenzoic acid (mCPBA). Thermal rearrangement at 150°C for 8 h yields a hydroxymethyl intermediate, which is oxidized sequentially to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Critical Parameters

- Propargylation: Propargyl bromide, K₂CO₃, DMF, 60°C, 4 h.

- Oxidation: mCPBA (1.2 equiv), CH₂Cl₂, 0°C, 2 h.

- Rearrangement: 150°C, N₂ atmosphere, 8 h.

- Oxidation: Jones reagent, acetone, 0°C, 3 h (78% yield).

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below summarizes the advantages and limitations of each method:

| Method | Steps | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4 | 68–72 | High purity | Multi-step purification |

| Palladium Carbonylation | 2 | 76–81 | One-pot reaction | High-pressure equipment required |

| Chlorosulfonation | 3 | 88–95 | Scalable, low waste | Toxic Cl₂ gas handling |

| Thermal Rearrangement | 4 | 70–78 | Chemoselective oxidation | Long reaction times |

化学反応の分析

Types of Reactions

5-(Methoxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and reduced derivatives such as alcohols and aldehydes .

科学的研究の応用

5-(Methoxymethyl)thiophene-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 5-(Methoxymethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets. The methoxymethyl group and carboxylic acid functionality allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

類似化合物との比較

Substitution with Alkyl/Aryl Groups

- 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid (CAS 186588-88-5): Substituent: A hydroxymethylphenyl group at position 5. Molecular formula: C12H10O3S. Properties: The aromatic phenyl ring increases molecular rigidity, while the hydroxymethyl (-CH2OH) group enables hydrogen bonding, enhancing solubility in polar solvents.

5-(Difluoromethyl)thiophene-3-carboxylic acid (CAS 189330-27-6):

Substitution with Sulfur-Containing Groups

5-(Methylsulfanyl)thiophene-3-carboxylic acid (CAS 88511-90-4):

- 5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid (CAS 1040026-36-5): Substituent: Sec-butylsulfamoyl (-SO2-NH-sec-butyl) at position 5. Molecular formula: C9H13NO4S2. Properties: The sulfamoyl group introduces hydrogen-bonding capacity and acidity, relevant in enzyme inhibition studies.

Halogen-Substituted Derivatives

5-Chlorothiophene-3-carboxylic acid (CAS 6274-24-4):

5-Bromobenzo[B]thiophene-3-carboxylic acid (CAS 7312-24-5):

Boronate and Fluorinated Derivatives

5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)thiophene-3-carboxylic acid ethyl ester (CAS 960116-27-2):

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid (CAS 1160720-52-4):

Data Table: Key Thiophene-3-carboxylic Acid Derivatives

生物活性

5-(Methoxymethyl)thiophene-3-carboxylic acid, with the molecular formula , is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a methoxymethyl group that enhances its chemical reactivity and biological profile, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The synthesis of 5-(Methoxymethyl)thiophene-3-carboxylic acid typically involves functionalization of thiophene derivatives through reactions such as halogenation, nucleophilic substitution, and oxidation. These synthetic routes are crucial for producing derivatives with specific biological activities.

Table 1: Synthetic Routes for 5-(Methoxymethyl)thiophene-3-carboxylic acid

| Reaction Type | Description |

|---|---|

| Halogenation | Introduction of halogen atoms to thiophene |

| Nucleophilic Substitution | Replacement of a leaving group by nucleophiles |

| Oxidation | Conversion of thiophenes into more reactive forms |

The biological activity of 5-(Methoxymethyl)thiophene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The methoxymethyl and carboxylic acid functionalities facilitate hydrogen bonding and electrostatic interactions with biological macromolecules, potentially modulating enzyme activity, receptor binding, and protein interactions. This mechanism underlies its reported antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that derivatives of 5-(Methoxymethyl)thiophene-3-carboxylic acid exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential biochemical pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as asthma and allergic reactions, where excessive inflammation plays a critical role .

Antioxidant Activity

Recent studies highlight the antioxidant potential of 5-(Methoxymethyl)thiophene-3-carboxylic acid. Compounds derived from it have shown antioxidant capacities comparable to established antioxidants like ascorbic acid. This suggests potential applications in treating oxidative stress-related diseases .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antibacterial effects of various thiophene derivatives, including 5-(Methoxymethyl)thiophene-3-carboxylic acid, using the Resazurin microtiter assay method. The results indicated a significant reduction in bacterial viability, establishing a correlation between structural features and antimicrobial efficacy .

- Anti-inflammatory Research : In a model of induced inflammation, 5-(Methoxymethyl)thiophene-3-carboxylic acid demonstrated a dose-dependent reduction in inflammatory markers. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

Comparison with Similar Compounds

To better understand the unique properties of 5-(Methoxymethyl)thiophene-3-carboxylic acid, it is useful to compare it with other thiophene derivatives:

Table 2: Comparison of Thiophene Derivatives

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Capacity |

|---|---|---|---|

| 5-(Methoxymethyl)thiophene-3-carboxylic acid | High | Moderate | High |

| Thiophene-2-carboxylic acid | Moderate | Low | Low |

| 5-Methylthiophene-3-carboxylic acid | Low | Moderate | Moderate |

Q & A

Q. What are the established synthetic routes for 5-(Methoxymethyl)thiophene-3-carboxylic acid, and how can reaction intermediates be optimized?

A common approach involves functionalizing thiophene precursors. For example, hydrolysis of ester-protected intermediates (e.g., methyl or ethyl esters) using potassium hydroxide in aqueous methanol can yield the carboxylic acid moiety. Methoxymethyl groups may be introduced via nucleophilic substitution or palladium-catalyzed coupling. Intermediate purification often employs silica gel chromatography with ethyl acetate/hexane gradients .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies addressed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. For instance, the methoxymethyl group’s singlet (~δ 3.3 ppm in ¹H NMR) and the thiophene ring protons (δ 6.5–7.5 ppm) should align with computational predictions. Discrepancies in carbonyl stretching (IR ~1700 cm⁻¹) may arise from tautomerism; X-ray crystallography or high-resolution mass spectrometry (HRMS) can resolve ambiguities .

Q. How does the solubility profile of 5-(Methoxymethyl)thiophene-3-carboxylic acid influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤5% v/v) to avoid precipitation. Stability tests under varying pH (4–9) and temperature (4–37°C) are advised to assess degradation kinetics .

Q. What purification strategies are effective for removing common by-products?

Recrystallization from ethanol/water mixtures removes unreacted starting materials. For persistent impurities (e.g., brominated by-products), reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) achieves >95% purity .

Q. How does the methoxymethyl substituent affect the compound’s reactivity in further derivatization?

The methoxymethyl group enhances electron density on the thiophene ring, favoring electrophilic substitutions (e.g., nitration, halogenation). However, steric hindrance may reduce coupling efficiency in Suzuki-Miyaura reactions. Optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and reaction time (12–24 hrs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties, while molecular docking (AutoDock Vina) simulates binding to targets like cyclooxygenase-2 (COX-2). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Batch-to-batch variability in NMR shifts may stem from residual solvents or tautomeric forms. Use deuterated solvents (e.g., DMSO-d₆) and control humidity during analysis. For persistent issues, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. How does structural modification of the thiophene ring influence pharmacological activity?

Comparative studies show that replacing the methoxymethyl group with a carboxamide (e.g., 5-(aminomethyl)thiophene-3-carboxylic acid) reduces COX-2 inhibition but enhances solubility. SAR analysis via in vitro assays (IC₅₀ measurements) guides optimization for specific targets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization can occur during acidic or basic hydrolysis of ester precursors. Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess. For large-scale production, switch to enzymatic hydrolysis (e.g., lipases) to retain stereochemistry .

Q. How can metabolomic studies elucidate the compound’s role in metabolic pathways?

Stable isotope labeling (¹³C-glucose tracing) tracks incorporation into cellular metabolites. LC-MS/MS identifies downstream products (e.g., conjugated glucuronides). In vivo studies in model organisms (e.g., zebrafish) assess effects on lipid metabolism or glucose uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。